molecular formula C11H13NO3 B099270 2-(Isobutyrylamino)benzoic acid CAS No. 17840-96-9

2-(Isobutyrylamino)benzoic acid

Cat. No.: B099270
CAS No.: 17840-96-9
M. Wt: 207.23 g/mol
InChI Key: MDNWGZNJNJKROK-UHFFFAOYSA-N
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Description

2-(Isobutyrylamino)benzoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiglycation and Oxidative Stress Reduction

Derivatives of anthranilic acid, including 2-anilino benzoic acid compounds, have shown notable potential in reducing protein glycation and oxidative stress in hepatocytes. This research emphasizes the role of these derivatives in managing metabolic disorders and mitigating the negative effects of advanced glycation end-products (AGEs) on cellular health (Jahan et al., 2018).

Antimicrobial and Antifungal Preservative

Benzoic acid and its derivatives, including 2-(Isobutyrylamino)benzoic acid, are commonly utilized as antibacterial and antifungal preservatives in various products. Their widespread presence in the environment and extensive use in the food, cosmetic, hygiene, and pharmaceutical industries underscore their significance in daily life and industrial applications (del Olmo, Calzada, & Nuñez, 2017).

Analgesic and Antiplatelet Activities

Studies on derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid have indicated promising results in terms of analgesic and antiplatelet activities. These derivatives may offer a beneficial alternative to traditional medications like acetylsalicylic acid, potentially offering better efficacy and reduced toxicity (Caroline et al., 2019).

Drug-Likeness Properties and Bioactivity Prediction

In silico predictions and studies on 2-cyano-3-phenylacrylamide structures, including benzoic acid moieties, have shown their potential in obeying Lipinski’s rule and acting as nuclear receptor ligands. This suggests a promising avenue for the development of new therapeutic agents (Madhavi & Lakshmi Bhavani, 2021).

Antiviral Properties

Derivatives of benzoic acid have demonstrated antiviral properties against various strains, including influenza A viruses. This includes the inhibition of viral RNA polymerase activity and suppression of viral biosynthesis, indicating the potential use of these compounds in antiviral therapies (Yu et al., 2016).

Neuroprotective Effects

Certain derivatives, like 2-(quinoline-8-carboxamido)benzoic acid, have been identified as potential therapeutic candidates for neurodegenerative diseases such as Parkinson's disease. These compounds have shown abilities to mitigate neurotoxicity and improve behavioral defects in model organisms, highlighting their potential in neuroprotective strategies (Lee et al., 2022).

Biochemical Analysis

Metabolic Pathways

The specific metabolic pathways that 2-(Isobutyrylamino)benzoic acid is involved in are not well-studied. The shikimate pathway is important for understanding the biosynthesis of individual phenolic compounds, such as benzoic acid .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. The properties of similar benzoic acid derivatives can provide some context .

Subcellular Localization

The subcellular localization of this compound is currently unknown. The BAMT protein, which is involved in the production of the benzenoid ester, methylbenzoate, has been found to be a cytosolic enzyme, suggesting a cytosolic location for methylbenzoate biosynthesis .

Properties

IUPAC Name

2-(2-methylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-6-4-3-5-8(9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNWGZNJNJKROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358195
Record name 2-(isobutyrylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17840-96-9
Record name 2-(isobutyrylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17840-96-9
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